7-Chloro-1-(4-isopropylphenyl)-2-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
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Overview
Description
The compound “7-Chloro-1-(4-isopropylphenyl)-2-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione” is a type of 1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione . These compounds are part of a class of heterocyclic compounds that have been the focus of research in synthetic and medicinal chemistry . They are derived from heterocyclic structures and have been found to be biologically active .
Synthesis Analysis
The synthesis of 1,2-dihydrochromeno[2,3-c]pyrrole-3,9-diones, such as the compound , can be achieved using a multicomponent process . This process has been found to be compatible with a wide range of substituents, allowing for the practical synthesis of these compounds under mild conditions . The products can be easily isolated by crystallization without the use of chromatography .Scientific Research Applications
Photoluminescent Properties
7-Chloro-1-(4-isopropylphenyl)-2-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione and related compounds exhibit strong photoluminescent properties. A study by Beyerlein and Tieke (2000) discusses π-conjugated polymers containing similar structures, highlighting their good solubility, processability into thin films, and strong photoluminescence, which makes them suitable for electronic applications (Beyerlein & Tieke, 2000).
Synthesis and Applications in Organic Molecules
Yin et al. (2008) describe a method to synthesize related derivatives, useful in the production of organic molecules like furans, pyrroles, and thiophenes. This demonstrates the compound's versatility in synthesizing various organic molecules, potentially useful in pharmaceuticals and materials science (Yin et al., 2008).
Autorecycling Oxidation Applications
Mitsumoto and Nitta (2004) synthesized novel derivatives that were found to oxidize amines and alcohols in an autorecycling process. This application is significant in the field of organic chemistry, particularly for oxidation reactions (Mitsumoto & Nitta, 2004).
Applications in Polymer Synthesis
Gendron et al. (2014) synthesized isoDPP derivatives for thin film formation. These compounds show potential in materials science, particularly in the development of new polymers with unique electrical and optical properties (Gendron et al., 2014).
Utility in Organic Photovoltaic Cells
Wu et al. (2011) utilized DPP-based organic molecules, similar in structure, as donor materials in solution-processed organic photovoltaic cells (OPVs). This demonstrates the compound's potential application in the development of efficient and sustainable energy sources (Wu et al., 2011).
Future Directions
The future directions for research on “7-Chloro-1-(4-isopropylphenyl)-2-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione” and similar compounds could involve further exploration of their synthesis and potential biological activities. The development of a concise and efficient strategy leading to skeletal and stereochemical diversity has gained much attention in scientific communities involved in drug discovery and biomedical research .
Properties
IUPAC Name |
7-chloro-2-methyl-1-(4-propan-2-ylphenyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18ClNO3/c1-11(2)12-4-6-13(7-5-12)18-17-19(24)15-10-14(22)8-9-16(15)26-20(17)21(25)23(18)3/h4-11,18H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WFYAQDUHDRUESU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C2C3=C(C(=O)N2C)OC4=C(C3=O)C=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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